molecular formula C25H27N3O4.HCl B1191915 CKD 602

CKD 602

Numéro de catalogue: B1191915
Poids moléculaire: 531.49
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and Regulatory Identifiers

CKD 602, clinically known as belotecan hydrochloride , is a synthetic camptothecin derivative with a well-defined chemical identity. Its systematic IUPAC name is (4S)-4-ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione phosphate. The compound is registered under CAS No. 213819-48-8 , and its DrugBank accession number is DB12459 . Regulatory identifiers further include the PubChem CID 6456014 and the UNII code 27Z82M2G1N . These identifiers confirm its unique chemical profile and facilitate global regulatory compliance in pharmaceutical research.

Molecular Architecture and Stereochemical Configuration

This compound features a complex polycyclic structure derived from camptothecin, modified to enhance water solubility and therapeutic efficacy. The core scaffold consists of a pyranoindolizinoquinoline system with a 20(S)-hydroxyl group critical for topoisomerase I inhibition. A key structural modification is the introduction of a 2-(N-isopropylamino)ethyl group at position 7 of the quinoline ring, which improves solubility while retaining bioactivity.

The molecule exhibits absolute stereochemistry at the C-4 position, designated as (4S), which is essential for its interaction with the DNA-topoisomerase I complex. X-ray crystallography and chiral chromatography confirm this configuration, ensuring structural integrity in pharmacological applications. The molecular formula is C25H28ClN3O4 , with a molecular weight of 469.96 g/mol .

Structural Feature Description
Core scaffold Pyranoindolizinoquinoline with lactone ring
Key substituent 2-(N-isopropylamino)ethyl group at position 7
Stereochemical center (4S) configuration at C-4
Molecular weight 469.96 g/mol

Physicochemical Properties and Stability Profiling

This compound is a hygroscopic, pale beige to light brown solid with moderate solubility in polar solvents. It dissolves in dimethyl sulfoxide (DMSO) at 47 mg/mL (100.0 mM) and in water at 4 mg/mL (8.51 mM) , but is insoluble in ethanol. The compound exhibits pH-dependent stability, with optimal storage at -20°C under anhydrous conditions to prevent lactone ring hydrolysis.

Stability studies indicate a shelf life of 3 years when stored as a powder at -20°C, with no significant degradation observed under recommended conditions. HPLC analyses report a purity of ≥98% , while Karl Fischer titration confirms a water content of ≤4.8% .

Property Value
Solubility in DMSO 47 mg/mL (100.0 mM)
Solubility in water 4 mg/mL (8.51 mM)
Storage temperature -20°C
Purity (HPLC) ≥98%
Water content ≤4.8%

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure of this compound. Key signals include a singlet at δ 7.89 ppm for the quinoline protons and a multiplet at δ 3.45–3.70 ppm for the ethylenediamine side chain. The lactone carbonyl resonates at δ 168.2 ppm in ¹³C NMR.

Mass spectrometry (MS) data show a molecular ion peak at m/z 469.96 [M+H]+ , consistent with the molecular formula. High-resolution MS (HRMS) further validates the elemental composition with a measured mass of 469.961 Da .

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1745 cm-1 (C=O stretch of the lactone) and 1620 cm-1 (aromatic C=C vibrations). These spectral features align with the compound’s functional groups and stereochemical configuration.

Spectroscopic Technique Key Observations
¹H NMR δ 7.89 (quinoline H), δ 3.45–3.70 (ethylenediamine CH2)
¹³C NMR δ 168.2 (lactone C=O)
MS (ESI) m/z 469.96 [M+H]+
IR 1745 cm-1 (lactone C=O), 1620 cm-1 (aromatic C=C)

Propriétés

Formule moléculaire

C25H27N3O4.HCl

Poids moléculaire

531.49

Synonymes

Alternative Names: Belotecan, Camtobell®

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pharmacokinetic and Tumor Disposition

CKD-602’s liposomal formulation (S-CKD602) provides significant pharmacokinetic advantages over nonliposomal CKD-602 and other camptothecin analogs:

Parameter S-CKD602 (1 mg/kg) Nonliposomal CKD-602 (30 mg/kg) Reference
Plasma AUC (ng/mL·h) 201,929 9,117
Tumor AUC (ng/mL·h) 13,194 11,661
Tumor ECF AUC (ng/mL·h) 187 639
Tumor ECF exposure time >1 ng/mL >72 hours ~20 hours

S-CKD602 achieves prolonged tumor exposure due to sustained release from liposomes, enabling lower doses (1/30th of nonliposomal CKD-602) while maintaining efficacy . In contrast, nonliposomal CKD-602 shows rapid clearance but higher initial tumor extracellular fluid (ECF) concentrations .

Preclinical Efficacy

CKD-602 outperformed camptothecin (CPT) and topotecan (TPT) in multiple models:

Model CKD-602 (ILS%*) TPT (ILS%*) CPT (ILS%*) Reference
L1210 leukemia (in vivo) 168 127 110
CX-1 colon tumor (IR%**) 88 70 N/A
Therapeutic index ([R/E]max) 3.44 1.33 N/A

ILS%: Increased lifespan percentage; *IR%: Tumor inhibition rate
CKD-602 exhibited superior in vivo activity and a broader therapeutic window compared to TPT, particularly in resistant tumors . In OSCC cell lines, CKD-602 induced G2/M phase arrest and apoptosis independent of p53 status, suggesting applicability across diverse genetic profiles .

Clinical Performance

In a phase I trial of S-CKD602 (0.1–2.5 mg/m² every 3 weeks):

  • Maximum Tolerated Dose (MTD): 2.1 mg/m², with dose-limiting toxicities (grade 3/4 myelosuppression) manageable .
  • Interpatient Variability: High variability in encapsulated CKD-602 clearance, influenced by liver metastases and age .

Méthodes De Préparation

Methylation of Camptothecin

Natural CPT undergoes methylation at the 7-position using a ferrous sulfate (FeSO₄)-mediated reaction. The reaction mixture includes:

  • CPT dissolved in aqueous sulfuric acid (H₂SO₄)

  • Methyl source : Typically methyl iodide (CH₃I) or dimethyl sulfate

  • Catalyst : FeSO₄

  • Oxidizing agent : Hydrogen peroxide (H₂O₂)

Under controlled cooling (0–5°C), H₂O₂ is added dropwise to prevent exothermic side reactions. This step yields 7-methylcamptothecin with a conversion efficiency of ~85%.

Mannich Reaction for Aminomethylation

The methylated intermediate is subjected to a Mannich reaction with isopropylamine and formaldehyde (CH₂O) in a polar solvent (e.g., ethanol or dimethylformamide). Key conditions include:

  • Molar ratio : 1:1.2:1.5 (7-methyl-CPT : isopropylamine : CH₂O)

  • Temperature : 60–80°C

  • Acid catalyst : Hydrochloric acid (HCl) or acetic acid

This step introduces the 7-(4-isopropylaminomethyl) group , forming the free base of Belotecan. Subsequent crystallization with HCl yields Belotecan hydrochloride with a purity >98% and an overall yield of 40%.

Table 1: Semi-Synthetic Route for CKD-602

StepReagents/ConditionsProductYield
1CPT, FeSO₄, H₂SO₄, CH₃I, H₂O₂7-Methyl-CPT85%
27-Methyl-CPT, isopropylamine, CH₂O, HClBelotecan hydrochloride40%

Liposomal Formulation (S-CKD602)

To enhance bioavailability and reduce systemic toxicity, CKD-602 is encapsulated in pegylated liposomes (S-CKD602). This formulation leverages STEALTH® liposome technology, as described in phase I clinical trials.

Liposome Composition

  • Lipid bilayer :

    • 1,2-Distearoyl-sn-glycero-phosphocholine (DSPC) : 95 mol%

    • MPEG-DSPE (methoxypolyethylene glycol 2000-distearoylphosphatidylethanolamine): 5 mol%

  • Particle size : 100 nm (mean diameter)

  • Drug encapsulation efficiency : >85%

Encapsulation Process

  • Hydration : Lipids are dissolved in chloroform, evaporated to form a thin film, and hydrated with a CKD-602 solution in 5% dextrose.

  • Extrusion : The suspension is extruded through polycarbonate membranes to achieve uniform particle size.

  • Purification : Unencapsulated CKD-602 is removed via tangential flow filtration.

Table 2: S-CKD602 Liposomal Characteristics

ParameterValue
Encapsulation efficiency85–90%
Plasma AUC (encapsulated drug)13.3-fold variability at 2.1 mg/m²
Release half-life72–168 hours

In Vivo Formulation Strategies

For preclinical studies, Belotecan hydrochloride requires solubilization in biocompatible solvents. GLPBio’s protocol outlines a standardized approach:

Stock Solution Preparation

  • Solvent system :

    • DMSO (10% v/v)

    • PEG300 (40% v/v)

    • Tween 80 (5% v/v)

    • ddH₂O (45% v/v)

  • Concentration : 5 mg/mL (adjusted for molarity using molecular weight 470.33 g/mol).

Stability Considerations

  • Storage : -80°C in amber vials to prevent photodegradation.

  • Freeze-thaw cycles : Limited to ≤3 to maintain drug integrity.

Structural Modifications and Derivatives

Recent advancements focus on optimizing CKD-602’s efficacy through side-chain modifications. A 2017 study synthesized 7-piperazinyl-sulfonylamidine-CPT derivatives to improve solubility and tumor targeting.

Key Synthetic Steps

  • Chloromethylation : CPT treated with paraformaldehyde and HCl gas to form 7-chloromethyl-CPT.

  • Piperazine substitution : Reaction with N-Boc-piperazine, followed by Boc deprotection.

  • Sulfonylamidine incorporation : Cu-catalyzed three-component reaction with sulfonyl azides and alkynes.

Table 3: Derivative Synthesis Outcomes

DerivativeIC₅₀ (nM)Solubility (mg/mL)
13a 12.40.8
13r 8.91.2

Analytical and Quality Control Methods

Quantification of Encapsulated vs. Released Drug

  • LC-MS/MS : Measures total (lactone + hydroxyl acid) CKD-602 in plasma.

    • Encapsulated drug : Solid-phase separation to isolate liposomes.

    • Lower limit of quantitation (LLQ) : 2 ng/mL (encapsulated), 0.05 ng/mL (released).

Purity Assessment

  • HPLC : Purity >98% confirmed via C18 reverse-phase chromatography.

  • Impurity profiling : Degradants (e.g., open-ring hydroxy acid) monitored at 254 nm.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.